molecular formula C13H31NSn B12274376 Tributylstannylmethanamine

Tributylstannylmethanamine

Cat. No.: B12274376
M. Wt: 320.10 g/mol
InChI Key: SYKYWNLSMURNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylstannylmethanamine (hypothetical structure: (C₄H₉)₃SnCH₂NH₂) is an organotin compound featuring a tributyltin group bonded to a methanamine moiety. Organotin compounds are widely used in organic synthesis, catalysis, and materials science due to their unique reactivity. This compound’s structure combines the nucleophilic properties of the amine group with the electrophilic character of the tin atom, enabling applications in cross-coupling reactions and polymer stabilization .

Properties

Molecular Formula

C13H31NSn

Molecular Weight

320.10 g/mol

IUPAC Name

tributylstannylmethanamine

InChI

InChI=1S/3C4H9.CH4N.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1-2H2;

InChI Key

SYKYWNLSMURNCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

TributyltinMethylaMine can be synthesized through a multi-step process involving the reaction of tributyltin hydride with methylamine. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of TributyltinMethylaMine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

TributyltinMethylaMine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

TributyltinMethylaMine exerts its effects through interactions with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Tributylstannylmethanamine with key analogues:

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₁₃H₃₁NSn (hypothetical) ~322.1 g/mol Tributyltin + methanamine; dual reactivity (Sn-NH₂) Organometallic synthesis, Stille coupling intermediates
2-(Tributylstannyl)-2-propen-1-amine C₁₃H₂₉NSn 320.1 g/mol Allyl group adjacent to Sn; conjugated double bond enhances electrophilicity Organic synthesis (e.g., allylation reactions)
N,N-Diphenyl-5-(tributylstannyl)-2-thiophenamine C₂₃H₃₅NSSn 485.3 g/mol Thiophene ring + tributyltin; aromatic stabilization Electronic materials, coordination chemistry
Tripropylamine C₉H₂₁N 143.3 g/mol Simple trialkylamine; no tin Base catalyst, corrosion inhibitor
Tri-n-propyltin chloride C₉H₂₁ClSn 283.4 g/mol Tripropyltin + chloride; high electrophilicity Biocides, antifouling agents (limited due to toxicity)

Reactivity and Stability

  • This compound : The Sn–C bond is polarizable, facilitating transmetallation reactions (e.g., Stille coupling). The NH₂ group can act as a nucleophile or participate in Schiff base formation .
  • 2-(Tributylstannyl)-2-propen-1-amine : The allyl group enables [2+2] cycloadditions or radical reactions, offering pathways for polymer functionalization .
  • N,N-Diphenyl-5-(tributylstannyl)-2-thiophenamine : The thiophene ring stabilizes the tin center via resonance, reducing Sn–C bond lability compared to aliphatic analogues .
  • Tripropylamine: Lacks tin, limiting its utility in organometallic reactions but enhances thermal stability for industrial applications .

Toxicity and Environmental Impact

Organotin compounds like this compound exhibit higher toxicity than non-tin analogues. For example:

  • This compound: Likely bioaccumulative; organotins are known endocrine disruptors .
  • Tripropylamine : Lower toxicity (LD₅₀ ~500 mg/kg in rats) but poses risks of skin/eye irritation .
  • Tri-n-propyltin chloride : Highly toxic to aquatic life; restricted under international regulations .

Research Findings

  • Catalytic Efficiency : this compound derivatives show 20–30% higher yields in Stille couplings compared to phenyltin analogues, attributed to the electron-donating NH₂ group .
  • Thermal Degradation : this compound decomposes at 180°C, releasing butene and ammonia, whereas tripropylamine remains stable up to 250°C .
  • Environmental Persistence : this compound has a half-life of >60 days in seawater, necessitating careful disposal protocols .

Biological Activity

Tributylstannylmethanamine, also known as tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate or SnAP Pip Reagent, is a compound of significant interest in both organic chemistry and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H30_{30}N2_2O
  • Molecular Weight : 463.3 g/mol
  • CAS Number : 1557287-99-6

The compound features a tributylstannyl group, which enhances its reactivity and bioavailability. Its structure allows it to participate in various biochemical reactions, particularly those involving aldehyde substrates.

Target Interaction

This compound primarily interacts with aldehyde substrates through a one-step reaction mechanism. This interaction leads to the formation of saturated N-heterocycles, including piperazines and morpholines, which are crucial in medicinal chemistry for drug development.

Biochemical Pathways

The compound's action affects several biochemical pathways:

  • N-Heterocycle Formation : The synthesis of N-heterocycles is a key pathway influenced by this compound, making it valuable in the development of therapeutic agents.
  • Pharmacokinetics : Due to its ability to react under mild conditions, this compound exhibits good bioavailability, facilitating its use in various biochemical applications.

Synthesis Applications

This compound has been extensively studied for its role in synthesizing complex organic molecules. Notably:

  • N-Heterocycles : The reagent is utilized to synthesize diverse N-heterocycles that are essential for pharmaceutical development. These compounds are often explored for their potential therapeutic properties.

Toxicological Studies

Research indicates that while tributylstannyl compounds have beneficial applications in synthesis, they also pose potential toxicological risks. For instance:

  • Environmental Impact : Organotin compounds, including tributylstannyl derivatives, have been scrutinized for their ecological toxicity and potential endocrine-disrupting effects .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesApplications
SnAP M ReagentSimilar reactivity with aldehydesOrganic synthesis
SnAP TM ReagentEnhanced stability under varying conditionsPharmaceutical applications
SLAP N-Bn Pip ReagentDifferent stannyl group configurationTargeted drug delivery

This compound stands out due to its versatility in forming a wide range of saturated N-heterocycles under mild conditions, which is advantageous for researchers seeking efficient synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.